molecular formula C17H24ClNO B12052206 Alazocine hydrochloride, (+/-)- CAS No. 74957-58-7

Alazocine hydrochloride, (+/-)-

Cat. No.: B12052206
CAS No.: 74957-58-7
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-YGCKJKTASA-N
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Description

Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was developed as a potent analgesic, psychotomimetic, and opioid antagonist. This compound is notable for its dual activity as an opioid receptor ligand and a sigma receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alazocine hydrochloride, (+/-)-, involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:

Industrial Production Methods

Industrial production of Alazocine hydrochloride, (+/-)-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzomorphan derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Alazocine hydrochloride, (+/-)-, has been widely used in scientific research due to its unique pharmacological profile. Some key applications include:

    Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.

    Biology: Investigating the role of sigma receptors in cellular processes.

    Medicine: Exploring its potential as an analgesic and psychotomimetic agent.

    Industry: Developing new synthetic routes for opioid receptor ligands.

Mechanism of Action

Alazocine hydrochloride, (+/-)-, exerts its effects through multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alazocine hydrochloride, (+/-)-, is unique due to its dual activity at both opioid and sigma receptors, making it a valuable tool in research for understanding the complex interactions between these receptor systems .

Properties

CAS No.

74957-58-7

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-YGCKJKTASA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Origin of Product

United States

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